KCNQ2 Homomeric Channel Selectivity vs. KCNQ2/Q3 Heteromeric Channels
In a direct head-to-head electrophysiological comparison, the target compound displayed a 1.7-fold preference for KCNQ2 homomeric channels (IC₅₀ = 70 nM) over KCNQ2/Q3 heteromeric channels (IC₅₀ = 120 nM) when tested in CHO cells using an automated patch-clamp platform with a 3-minute incubation [1]. This isoform selectivity profile is quantitatively distinct from non-selective KCNQ modulators and represents a measurable differentiation parameter that may influence tissue-specific pharmacological outcomes, as KCNQ2 homomers and KCNQ2/Q3 heteromers exhibit different expression patterns in the central and peripheral nervous systems.
| Evidence Dimension | KCNQ isoform antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | KCNQ2 IC₅₀ = 70 nM; KCNQ2/Q3 IC₅₀ = 120 nM |
| Comparator Or Baseline | Same compound evaluated on KCNQ2 homomeric channels vs. KCNQ2/Q3 heteromeric channels in identical assay format |
| Quantified Difference | KCNQ2 homomer is 1.7-fold more potently inhibited than the KCNQ2/Q3 heteromer; ΔIC₅₀ = 50 nM |
| Conditions | CHO cells expressing human KCNQ2 or KCNQ2/Q3; automated patch clamp; 3 min incubation |
Why This Matters
This isoform selectivity profile provides a quantitative basis for selecting CAS 676584-94-4 over a pan-KCNQ antagonist when experimental designs require preferential inhibition of KCNQ2 homomeric channels, as may be relevant in certain neuronal excitability models.
- [1] BindingDB. (n.d.). BDBM50395464 (CHEMBL2164048): KCNQ2 IC₅₀ = 70 nM; KCNQ2/Q3 IC₅₀ = 120 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 View Source
